molecular formula C12H22O B13297602 2-Cycloheptylcyclopentan-1-ol

2-Cycloheptylcyclopentan-1-ol

Cat. No.: B13297602
M. Wt: 182.30 g/mol
InChI Key: XXZIUJBXENQKDZ-UHFFFAOYSA-N
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Description

2-Cycloheptylcyclopentan-1-ol is an organic compound characterized by a cycloheptyl group attached to a cyclopentanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cycloheptylcyclopentan-1-ol can be achieved through several methods. One common approach involves the reaction of cycloheptanone with cyclopentylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:

    Formation of Grignard Reagent: Cyclopentyl bromide reacts with magnesium in dry ether to form cyclopentylmagnesium bromide.

    Addition Reaction: The Grignard reagent is then added to cycloheptanone, resulting in the formation of this compound after hydrolysis.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Cycloheptylcyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form cycloheptylcyclopentane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide for halogenation.

Major Products

    Oxidation: Cycloheptylcyclopentanone.

    Reduction: Cycloheptylcyclopentane.

    Substitution: Cycloheptylcyclopentyl chloride or bromide.

Scientific Research Applications

2-Cycloheptylcyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cycloheptylcyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: A simpler analog with a single cyclopentyl group.

    Cycloheptanol: Contains a cycloheptyl group but lacks the cyclopentanol structure.

    2-Cyclohexylcyclopentan-1-ol: Similar structure but with a cyclohexyl group instead of cycloheptyl.

Uniqueness

2-Cycloheptylcyclopentan-1-ol is unique due to the presence of both cycloheptyl and cyclopentanol moieties, which confer distinct chemical and physical properties. This dual-ring structure can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

2-cycloheptylcyclopentan-1-ol

InChI

InChI=1S/C12H22O/c13-12-9-5-8-11(12)10-6-3-1-2-4-7-10/h10-13H,1-9H2

InChI Key

XXZIUJBXENQKDZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C2CCCC2O

Origin of Product

United States

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